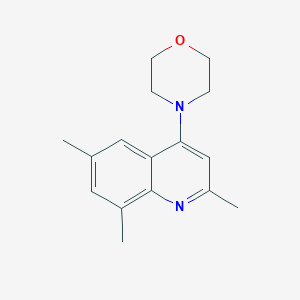

2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline

Description

Properties

CAS No. |

919779-14-9 |

|---|---|

Molecular Formula |

C16H20N2O |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

4-(2,6,8-trimethylquinolin-4-yl)morpholine |

InChI |

InChI=1S/C16H20N2O/c1-11-8-12(2)16-14(9-11)15(10-13(3)17-16)18-4-6-19-7-5-18/h8-10H,4-7H2,1-3H3 |

InChI Key |

XUGLMJZTUVMJMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)N3CCOCC3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a well-established method for synthesizing quinoline derivatives. This method typically involves the reaction of isatin derivatives with β-dicarbonyl compounds.

- Reagents : Isatin (or its derivatives), β-dicarbonyl compound (e.g., acetylacetone), and a base (e.g., potassium hydroxide).

- Conditions : The reaction mixture is heated at elevated temperatures (around 60 °C) in an aqueous solution.

- Yield : High yields of quinoline derivatives can be achieved through this method.

Example Reaction:

$$

\text{Isatin} + \text{Acetylacetone} \xrightarrow{\text{KOH}} \text{Quinoline Derivative}

$$

Friedländer Synthesis

The Friedländer synthesis is another method for preparing substituted quinolines by condensing o-aminoaryl aldehydes with ketones.

- Reagents : o-Aminoaryl aldehyde, α-methylene ketone.

- Conditions : The reaction typically requires an acid catalyst and is performed under reflux conditions.

- Yield : This method provides moderate to high yields depending on the substituents on the reactants.

Example Reaction:

$$

\text{o-Aminoaryl Aldehyde} + \text{α-Methylene Ketone} \xrightarrow{\text{Acid}} \text{Quinoline Derivative}

$$

Skraup Synthesis

The Skraup synthesis involves the condensation of aniline with a carbonyl compound in the presence of an oxidizing agent.

- Reagents : Aniline, glycerol (or another carbonyl source), sulfuric acid.

- Conditions : The mixture is heated under reflux with continuous stirring.

- Yield : Generally produces good yields of quinoline derivatives.

Example Reaction:

$$

\text{Aniline} + \text{Glycerol} \xrightarrow{\text{H}2\text{SO}4} \text{Quinoline Derivative}

$$

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, β-dicarbonyl compound | Aqueous KOH, 60 °C | High |

| Friedländer Synthesis | o-Aminoaryl aldehyde, α-methylene ketone | Acid catalyst, reflux | Moderate to High |

| Skraup Synthesis | Aniline, glycerol | Reflux with H₂SO₄ | Good |

Chemical Reactions Analysis

Types of Reactions

2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Pharmacological Properties

1.1 Antimicrobial Activity

Quinoline derivatives, including 2,6,8-trimethyl-4-(morpholin-4-yl)quinoline, have been shown to possess significant antimicrobial properties. They function primarily by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death, making these compounds potential candidates for treating infections caused by resistant strains of bacteria .

1.2 Anticancer Activity

Recent studies have indicated that quinoline derivatives can act as effective anticancer agents. The compound has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma. The mechanism involves the disruption of cancer cell signaling pathways and induction of apoptosis .

1.3 Anti-inflammatory Effects

The anti-inflammatory properties of quinolines have also been documented. They may modulate inflammatory pathways, thereby reducing inflammation in conditions such as arthritis and other inflammatory diseases .

Synthesis and Derivatives

2.1 Synthetic Routes

The synthesis of 2,6,8-trimethyl-4-(morpholin-4-yl)quinoline typically involves multi-step procedures that include the modification of the quinoline scaffold to enhance its biological activity. Techniques such as palladium-catalyzed reactions and microwave-assisted synthesis have been employed to create more potent derivatives .

2.2 Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly affect their biological activity and selectivity against target enzymes or receptors .

Case Studies

Mechanism of Action

The mechanism of action of 2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The morpholine ring may enhance the compound’s ability to interact with these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues with Morpholine Substitutions

(a) 6,8-Dibromo-2-[4-(4-morpholinyl)phenyl]quinoline

- Structure : Features dibromo substituents at positions 6 and 8, with a morpholinylphenyl group at position 2.

- Properties : Molecular weight = 448.16 g/mol; higher halogen content increases lipophilicity compared to the trimethyl analog .

- Activity: No direct activity data reported, but brominated quinolines are often explored for antimicrobial or anticancer applications .

(b) 4-(6-Bromoquinolin-4-yl)morpholine

- Structure : Bromine at position 6 and morpholine at position 3.

- Properties: pKa = 6.94 (predicted), density = 1.493 g/cm³.

- Activity: Not explicitly reported, but similar bromo-morpholinoquinolines are investigated in kinase inhibition studies .

(c) 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline

- Structure : Methoxyphenyl at position 2 and morpholine at position 4.

- Properties : Predicted collision cross-section (CCS) = 177.5 Ų ([M+H]⁺), indicating a compact molecular shape compared to bulkier analogs .

Analogues with Piperazine or Other Heterocyclic Substitutions

(a) Chloroquine and Hydroxychloroquine

- Structure: Piperazine ring at position 4 of the quinoline core.

- Activity : Antimalarial and antiviral agents. The piperazine moiety facilitates lysosomotropic effects, unlike morpholine’s role in receptor antagonism .

- Key Difference : Piperazine’s basicity (pKa ~9.5) versus morpholine’s lower basicity (pKa ~6.9) impacts subcellular targeting .

(b) 4-(N,N-Dimethylsulfamoyl-piperazin-1-yl)quinolines

- Structure : Piperazine with sulfamoyl groups at position 4.

- Activity : Tested as sorbitol dehydrogenase inhibitors but showed lower potency than reference compounds. Highlights the importance of substituent electronegativity in enzyme binding .

Functional Group Comparisons

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Trimethyl groups in 2,6,8-Trimethyl-4-morpholinoquinoline increase hydrophobicity (logP ~3.5 estimated) compared to polar analogs like 4k (logP ~2.8) .

- Solubility: Morpholine’s oxygen atom may improve aqueous solubility relative to piperazine-based quinolines .

- Drug-Likeness: Complies with Lipinski’s rule (MW <500, H-bond donors <5), suggesting oral bioavailability .

Biological Activity

2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article explores the biological activity of 2,6,8-trimethyl-4-(morpholin-4-yl)quinoline, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial activity. Research indicates that 2,6,8-trimethyl-4-(morpholin-4-yl)quinoline exhibits significant antibacterial effects against various strains of bacteria. For instance:

- Antibacterial Activity : This compound demonstrates activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 125 to 250 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

Anticancer Properties

The anticancer potential of quinoline derivatives is well-documented. Studies have shown that 2,6,8-trimethyl-4-(morpholin-4-yl)quinoline can inhibit the proliferation of cancer cell lines through various mechanisms:

- Inhibition of Protein Kinases : The compound has been evaluated for its ability to inhibit specific protein kinases involved in cancer progression. For example:

| Target Protein | IC50 (µM) |

|---|---|

| NPM1-ALK | 0.54 |

| cRAF | 0.25 - 0.78 |

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

The biological activity of 2,6,8-trimethyl-4-(morpholin-4-yl)quinoline is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Cellular Pathway Modulation : It affects pathways such as apoptosis and cell cycle regulation, leading to reduced tumor growth and enhanced cell death in malignant cells .

Study on Antiviral Activity

A study highlighted the potential antiviral properties of quinoline derivatives, including the target compound. It was found that certain structural modifications could enhance antiviral efficacy against viruses such as HIV and Zika virus .

Synthesis and Optimization

Research efforts have focused on optimizing the synthesis of quinoline derivatives to enhance their biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times while maintaining biological efficacy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of reaction conditions. For example, in analogous quinoline derivatives, heating 4-chloroquinoline precursors with amines in polar aprotic solvents (e.g., N-methylpyrrolidone) at 130°C, followed by purification via flash chromatography (60% ethyl acetate in hexane), yields products with >50% purity . Monitoring reactions using TLC and optimizing stoichiometric ratios of reagents (e.g., 2:1 molar ratio of amine to quinoline) can enhance yield. Post-synthesis recrystallization or column chromatography is critical for removing byproducts .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of 2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., methyl groups at C2, C6, C8) and morpholine integration. Key signals include δ ~2.5 ppm for N-morpholine protons and δ ~2.3 ppm for methyl groups .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Define ring puckering parameters (e.g., Cremer-Pople coordinates) to analyze conformational deviations in the morpholine or quinoline moieties . Validate structures using CIF check tools to ensure compliance with IUCr standards .

Q. How do pH and ionic strength influence the adsorption behavior of this compound in aqueous systems?

- Methodological Answer : Adsorption studies using Freundlich and Langmuir isotherms reveal that ionic strength significantly affects monolayer formation. For example, in 0.05 M NaCl, adsorption reaches ~10 molecular layers due to reduced electrostatic screening, whereas higher ionic strength (0.7 M NaCl) limits adsorption to ~6 layers . Adjusting pH to modulate protonation states (e.g., quinoline nitrogen) can further alter surface affinity. Use quartz crystal microbalance (QCM) or UV-Vis spectroscopy to quantify adsorption kinetics .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental adsorption data and theoretical models (e.g., Freundlich vs. Langmuir) for this compound?

- Methodological Answer : Discrepancies arise from assumptions in model applicability (e.g., monolayer vs. multilayer adsorption). For multilayer adsorption (observed in 0.05 M NaCl), the Freundlich model better fits data, while Langmuir assumptions fail beyond monolayer coverage . Use statistical tools like Akaike Information Criterion (AIC) to compare model fits. Complement isotherm data with AFM or BET surface area analysis to validate layer thickness and porosity .

Q. How can computational chemistry and ring puckering analysis aid in understanding the conformational flexibility of the morpholine-quinoline system?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify non-planar distortions in the morpholine ring. For example, calculate amplitude (θ) and phase (φ) parameters from crystallographic data to map pseudorotational pathways . Use DFT calculations (e.g., B3LYP/6-31G*) to model energy barriers for ring inversion. Compare computational results with experimental NMR coupling constants (³JHH) to validate dynamic behavior .

Q. What experimental design considerations are critical when evaluating the antimycobacterial activity of 2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline derivatives?

- Methodological Answer :

- Bioactivity Assays : Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MABA) to determine minimum inhibitory concentrations (MIC). Include positive controls (e.g., rifampicin) and assess cytotoxicity against mammalian cell lines (e.g., Vero cells) .

- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., methyl groups, morpholine) and correlate with MIC values. For example, trifluoromethyl groups at C2/C8 positions enhance lipophilicity and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.